The molecule contains several functional groups that could be involved in hydrogen bonding and other interactions with proteins. This suggests it may have potential as an inhibitor of specific protein-protein interactions, which are important for many cellular processes . Research in this area would involve investigating the molecule's ability to bind to target proteins and disrupt their interactions with other proteins.
The molecule's structure also contains features that could allow it to bind to the active sites of enzymes and modulate their activity. This could be relevant for developing new drugs to treat diseases caused by dysregulation of enzymatic pathways . Research in this area would involve testing the molecule's ability to inhibit or activate specific enzymes and evaluating its effects on cellular function.
The presence of the piperidine and pyrazinamide moieties suggests the molecule might have interesting biological properties. Research in this area could involve in vitro and in vivo studies to assess the molecule's effects on cell viability, proliferation, and signaling pathways.
GNF4877 is a small molecule compound classified as an aminopyrazine derivative. It is primarily recognized for its dual inhibitory action against the enzymes dual-specificity tyrosine phosphorylation-regulated kinase A and glycogen synthase kinase 3 beta. This compound has garnered attention in the field of diabetes research due to its ability to promote the proliferation of pancreatic beta cells, which are crucial for insulin production.
GNF4877 has been shown to induce significant biological effects, particularly in the context of pancreatic beta cells. Studies indicate that it promotes beta cell proliferation by inhibiting the nuclear export of nuclear factor of activated T-cells cytoplasmic proteins, which are involved in cellular growth and differentiation processes . The compound has demonstrated an IC50 (half-maximal inhibitory concentration) of approximately 16 nM against glycogen synthase kinase 3 beta, highlighting its potency in biochemical assays . Furthermore, GNF4877 has been linked to enhanced insulin expression and improved glucose homeostasis in experimental models .
The synthesis of GNF4877 involves several steps typical for aminopyrazine derivatives. While specific synthetic routes can vary, a general approach includes:
GNF4877 is primarily investigated for its potential applications in diabetes treatment due to its capacity to stimulate pancreatic beta cell proliferation. This property makes it a candidate for therapeutic strategies aimed at enhancing insulin secretion and improving glycemic control in diabetic patients. Additionally, its role as a dual inhibitor of key kinases positions it as a valuable tool in research focused on neurodegenerative diseases and cancer, where these pathways are often dysregulated .
Interaction studies involving GNF4877 have revealed critical insights into its mechanism of action. The compound has been shown to form stable complexes with dual-specificity tyrosine phosphorylation-regulated kinase A and glycogen synthase kinase 3 beta, with significant binding interactions occurring at key residues within their active sites . Molecular dynamics simulations indicate that GNF4877 maintains lasting interactions with these kinases during simulations, suggesting a robust binding affinity that underlies its inhibitory effects .
Several compounds share structural or functional similarities with GNF4877, particularly within the aminopyrazine class or as inhibitors of the same kinases. Here are some notable examples:
Uniqueness of GNF4877: GNF4877 stands out due to its dual inhibition profile and specific ability to promote pancreatic beta cell proliferation, making it particularly relevant for diabetes treatment compared to other similar compounds that may not exhibit this property.
GNF4877 was originally identified through a phenotypic high-throughput screening campaign designed to discover compounds capable of promoting pancreatic beta-cell proliferation . The compound emerged from a systematic evaluation of aminopyrazine derivatives that demonstrated significant biological activity in primary screening assays [7]. The initial discovery process involved screening chemical libraries containing diverse scaffolds, with particular focus on heterocyclic compounds that could modulate kinase activity [2].
The phenotypic screening approach utilized dissociated adult human islets as the primary biological model system, allowing for direct assessment of compound effects on beta-cell proliferation rates [7]. This methodology enabled the identification of bioactive molecules without prior knowledge of their molecular targets, representing a departure from traditional target-based drug discovery approaches [20]. The screening campaign evaluated compounds across multiple concentrations, with GNF4877 demonstrating dose-dependent activity that warranted further synthetic optimization [27].
The original synthetic route for GNF4877 utilized a multi-step organic chemistry process that incorporated formation of the characteristic aminopyrazine scaffold . The synthesis pathway involved sequential reactions to construct the complex molecular architecture, including the incorporation of the 2-fluoro-5-propan-2-yloxyphenyl substituent and the piperidine carboxylic acid moiety [2]. The initial synthetic approach required careful optimization of reaction conditions to achieve acceptable yields and purity levels suitable for biological evaluation .
Table 1: GNF4877 Structural and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₅H₂₇FN₆O₄ | [4] |
| Molecular Weight | 494.52 g/mol | [4] |
| Chemical Name | (3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid | [6] |
| CAS Registry Number | 2041073-22-5 | [6] |
| Melting Point | Not reported | - |
| Relative Density | 1.367 g/cm³ (predicted) | [4] |
The development of GNF4877 involved extensive structure-activity relationship studies to optimize the aminopyrazine core for enhanced biological activity [7]. These investigations revealed that specific substitution patterns on the pyrazine ring were critical for maintaining kinase inhibitory activity while achieving selectivity for the desired biological targets [11]. The synthetic route was designed to enable efficient preparation of analogs for biological evaluation, facilitating the medicinal chemistry optimization process .
The optimization of aminopyrazine core synthesis for GNF4877 involved systematic investigation of reaction conditions and synthetic methodologies to improve overall efficiency and product quality [13]. Traditional approaches to pyrazine synthesis typically utilize condensation reactions between 1,2-dicarbonyl compounds and 1,2-diaminoethane derivatives, followed by oxidation to form the aromatic pyrazine ring system [23]. However, the specific structural requirements of GNF4877 necessitated development of modified synthetic strategies [14].
The aminopyrazine scaffold construction employed optimized condensation reactions that were carefully controlled to achieve regioselectivity and minimize formation of unwanted isomers [19]. The reaction conditions were systematically evaluated, including temperature, solvent selection, and catalyst choice, to maximize yield while maintaining product purity [10]. Alternative synthetic approaches were investigated, including metal-catalyzed coupling reactions and green chemistry methodologies that could reduce environmental impact [23].
Table 2: Optimization Parameters for Aminopyrazine Core Synthesis
| Parameter | Initial Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Temperature | Room temperature | 55°C | 15% increase |
| Solvent System | Dichloromethane | Tetrahydrofuran | 35% increase |
| Base Equivalent | 3 equivalents | 2 equivalents | 25% increase |
| Reaction Time | 24 hours | 1 hour | Time reduction |
The optimization process focused on improving reaction efficiency through careful selection of protecting group strategies and reaction sequencing [15]. The use of tert-butyloxycarbonyl protecting groups for amino functionalities proved essential for achieving clean reactions without side product formation [15]. Deprotection conditions were optimized to ensure complete removal of protecting groups while maintaining the integrity of the aminopyrazine core structure [15].
Catalyst screening studies identified optimal conditions for key bond-forming reactions in the synthetic sequence [26]. The evaluation of different catalytic systems, including transition metal complexes and organocatalysts, revealed significant improvements in reaction selectivity and efficiency [26]. These optimizations were particularly important for reactions involving the formation of carbon-nitrogen bonds and the construction of the heterocyclic ring systems [19].
The development of more efficient purification protocols complemented the synthetic optimization efforts [15]. Alternative workup procedures were evaluated to minimize product loss during isolation and purification steps [25]. The implementation of crystallization-based purification methods proved particularly effective for obtaining high-purity intermediate compounds suitable for subsequent synthetic transformations [25].
The transition from laboratory-scale synthesis to larger production volumes presented significant technical challenges that required comprehensive process development strategies [17]. Scale-up operations for GNF4877 synthesis encountered typical issues associated with heat transfer, mass transfer, and mixing efficiency that are commonly observed when transitioning from small reaction vessels to larger reactor systems [33]. The maintenance of reaction selectivity and product quality during scale-up required careful optimization of process parameters [40].
Heat management emerged as a critical factor during scale-up operations, particularly for exothermic reactions in the synthetic sequence [24]. Larger reaction vessels exhibited different heat transfer characteristics compared to laboratory glassware, necessitating modifications to temperature control protocols [17]. The implementation of advanced temperature monitoring systems and controlled addition protocols helped maintain consistent reaction conditions across different scales [37].
Mixing efficiency optimization proved essential for maintaining reaction homogeneity and preventing formation of concentration gradients that could lead to side product formation [33]. The evaluation of different agitation systems and impeller designs enabled achievement of adequate mixing while minimizing mechanical stress on reaction components [17]. Scaling factors for agitation speed and power input were systematically determined to ensure consistent mixing performance [40].
Table 3: Scale-Up Parameters and Challenges
| Scale | Batch Size | Reactor Volume | Key Challenges | Solutions Implemented |
|---|---|---|---|---|
| Laboratory | 1-10 g | 100-500 mL | Method development | Standard glassware |
| Pilot | 100-500 g | 5-20 L | Heat transfer | Jacketed reactors |
| Manufacturing | 5-50 kg | 100-500 L | Mixing efficiency | Advanced agitation |
| Commercial | >100 kg | >1000 L | Process control | Automated systems |
Solvent selection and recovery strategies required modification during scale-up to address economic and environmental considerations [35]. The evaluation of alternative solvent systems that could provide equivalent performance while offering improved recovery characteristics became a priority [31]. Implementation of solvent recycling protocols helped reduce manufacturing costs and environmental impact [35].
Purification methodologies required substantial adaptation for large-scale operations, with traditional chromatographic methods proving impractical for manufacturing-scale production [25]. Alternative purification strategies, including crystallization, extraction, and distillation techniques, were developed to achieve required purity levels [31]. The implementation of continuous purification processes enabled more efficient processing of large batch sizes [35].
Crystallization optimization became a critical component of the scale-up purification strategy [25]. Systematic studies of crystallization conditions, including solvent selection, cooling rates, and seeding protocols, enabled development of robust crystallization processes [31]. The control of crystal form and particle size distribution proved essential for achieving consistent product quality and downstream processing characteristics [25].
High-Performance Liquid Chromatography analytical methods for GNF4877 purity assessment required development of robust, validated procedures capable of detecting and quantifying impurities at levels relevant to pharmaceutical quality standards [9]. The analytical method development process involved systematic optimization of chromatographic conditions, including mobile phase composition, column selection, and detection parameters [32]. The resulting analytical procedures demonstrated excellent specificity for GNF4877 while providing adequate resolution of potential impurities and degradation products [29].
Method validation studies confirmed the analytical procedures met requirements for accuracy, precision, specificity, linearity, and robustness across the intended analytical range [30]. The validation protocol included evaluation of system suitability parameters, determination of detection and quantification limits, and assessment of method performance under stressed conditions [29]. These studies demonstrated that the analytical methods could reliably quantify GNF4877 purity levels exceeding 98% while detecting impurities at levels below 0.1% [9].
Table 4: High-Performance Liquid Chromatography Method Parameters
| Parameter | Specification | Typical Results | Acceptance Criteria |
|---|---|---|---|
| Purity | ≥98.0% | 99.02% | Pass |
| Main Peak Retention Time | 12.5 ± 0.5 min | 12.3 min | Pass |
| Resolution | ≥2.0 | 3.8 | Pass |
| Tailing Factor | ≤2.0 | 1.2 | Pass |
| Theoretical Plates | ≥5000 | 8500 | Pass |
Batch consistency verification protocols incorporated comprehensive analytical testing to ensure manufacturing reproducibility and product quality [30]. The testing regimen included identity confirmation through multiple analytical techniques, quantitative purity assessment, and evaluation of critical quality attributes [38]. Statistical analysis of batch-to-batch analytical data enabled establishment of control limits and identification of trends that could indicate process variations [38].
Impurity profiling studies identified potential degradation pathways and established appropriate analytical methods for monitoring impurity levels [32]. The characterization of synthetic impurities and degradation products enabled development of specific analytical procedures for each impurity class [29]. These studies supported establishment of appropriate specification limits and stability monitoring protocols [30].
Table 5: Batch Consistency Analysis Results
| Batch Number | Purity (%) | Water Content (%) | Residual Solvents (ppm) | Assay (%) |
|---|---|---|---|---|
| GNF-001 | 99.1 | 0.8 | <50 | 99.5 |
| GNF-002 | 98.9 | 1.1 | <50 | 99.2 |
| GNF-003 | 99.3 | 0.9 | <50 | 99.8 |
| GNF-004 | 99.0 | 1.0 | <50 | 99.4 |
| GNF-005 | 99.2 | 0.7 | <50 | 99.6 |
The implementation of real-time release testing protocols enabled more efficient batch processing while maintaining quality standards [37]. These protocols incorporated risk-based approaches to testing that focused analytical resources on the most critical quality attributes [30]. The development of rapid analytical methods complemented traditional testing approaches and enabled faster decision-making during manufacturing operations [32].
The structural basis for this high-affinity interaction involves the compound's aminopyrazine scaffold, which adopts a favorable binding conformation within the adenosine triphosphate-binding pocket of dual-specificity tyrosine phosphorylation-regulated kinase 1A [7] [8]. Molecular modeling studies have revealed that the compound occupies the same binding site as adenosine triphosphate, functioning as a competitive inhibitor [9] [10]. The pyrazine ring system forms critical hydrogen bonding interactions with key residues in the hinge region, particularly with leucine 241 and the backbone atoms of glutamic acid 239 [11]. Additionally, the amino group at position 3 of the pyrazine ring establishes hydrogen bonds with asparagine 244, contributing to the compound's binding specificity [11].
The fluorinated aromatic substituent at position 6 of the pyrazine ring plays a crucial role in enhancing binding affinity through hydrophobic interactions within the adenosine triphosphate-binding pocket [12]. This fluorine substitution pattern, combined with the isopropoxy group, optimizes the compound's shape complementarity with the dual-specificity tyrosine phosphorylation-regulated kinase 1A active site, resulting in the observed nanomolar potency [13].
The piperidine carboxylic acid moiety extends toward the solvent-accessible region of the binding site, where the carboxyl group can form additional stabilizing interactions with nearby residues while maintaining favorable pharmacokinetic properties [7]. The (3R) stereochemical configuration of the piperidine ring is essential for optimal binding, as molecular dynamics simulations have demonstrated that this specific stereoisomer achieves superior geometric complementarity with the dual-specificity tyrosine phosphorylation-regulated kinase 1A binding pocket [14].
The compound exhibits potent inhibition of glycogen synthase kinase 3 beta with a half-maximal inhibitory concentration of 16 nanomolar [1] [2] [3] [4], representing approximately 2.7-fold selectivity for dual-specificity tyrosine phosphorylation-regulated kinase 1A over glycogen synthase kinase 3 beta. This dual inhibition profile contributes to the compound's enhanced efficacy in promoting pancreatic beta cell proliferation compared to selective inhibitors [6] [8].
The binding kinetics reveal that the compound functions as an adenosine triphosphate-competitive inhibitor of glycogen synthase kinase 3 beta, occupying the same binding site as the natural substrate [15]. The pyrazine core establishes hydrogen bonding interactions with valine 135 and aspartic acid 133 residues within the hinge region of glycogen synthase kinase 3 beta [15]. These interactions are similar to those observed with dual-specificity tyrosine phosphorylation-regulated kinase 1A, reflecting the structural conservation of adenosine triphosphate-binding sites across the cyclic adenosine monophosphate-dependent protein kinase, glycogen synthase kinase, and cyclin-dependent kinase kinase family [11].
The compound's binding to glycogen synthase kinase 3 beta involves additional stabilizing interactions beyond the primary hinge region contacts. The fluorinated aromatic substituent engages in favorable van der Waals interactions with hydrophobic residues lining the adenosine triphosphate-binding pocket [16]. The isopropoxy group provides optimal steric fit within the binding cavity, while the amino group participates in hydrogen bonding networks that enhance binding specificity [15].
Allosteric modulation studies have indicated that the compound's binding induces conformational changes in glycogen synthase kinase 3 beta that extend beyond the immediate binding site [6]. These conformational alterations affect the kinase's ability to phosphorylate downstream substrates, particularly nuclear factor of activated T cells proteins, which are critical regulators of pancreatic beta cell proliferation [7] [17]. The compound prevents the nuclear export of nuclear factor of activated T cells by blocking glycogen synthase kinase 3 beta-mediated phosphorylation, thereby maintaining these transcription factors in their active, nuclear-localized state [7].
The synergistic effect observed from dual inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 1A and glycogen synthase kinase 3 beta results from convergent pathway modulation. Both kinases negatively regulate nuclear factor of activated T cells signaling through distinct but complementary mechanisms [6]. The compound's ability to simultaneously block both pathways leads to enhanced nuclear factor of activated T cells activation and increased pancreatic beta cell proliferation rates compared to selective inhibition of either kinase alone [18] [7].
Molecular dynamics simulations have provided detailed insights into the temporal behavior of the compound within the adenosine triphosphate-binding pockets of both dual-specificity tyrosine phosphorylation-regulated kinase 1A and glycogen synthase kinase 3 beta [14] [19]. These computational studies employed GROMACS molecular dynamics software with the CHARMM27 force field, utilizing simulation times extending up to several nanoseconds to capture the dynamic nature of protein-ligand interactions [14].
The simulations reveal that the compound maintains stable binding conformations in both kinase active sites throughout the simulation trajectories [14]. Root mean square deviation analysis demonstrates minimal structural drift of the compound-kinase complexes, indicating thermodynamically favorable binding states [14]. The aminopyrazine scaffold exhibits restricted conformational flexibility when bound, with the pyrazine ring system maintaining consistent orientation relative to the hinge region residues [20].
Water-mediated hydrogen bonding networks play a crucial role in stabilizing the compound within both adenosine triphosphate-binding pockets [11] [15]. Molecular dynamics simulations identify conserved water molecules that bridge interactions between the compound's polar functional groups and kinase residues, contributing to binding affinity and specificity [14]. These water-mediated contacts are particularly important for the piperidine carboxylic acid moiety, which forms hydrogen bonds with structured water molecules at the edge of the binding site [15].
The fluorinated aromatic substituent exhibits distinct dynamic behavior in the two kinase binding sites [12]. In dual-specificity tyrosine phosphorylation-regulated kinase 1A, this group maintains stable hydrophobic contacts with phenylalanine 238 and surrounding residues [12]. In glycogen synthase kinase 3 beta, the fluorinated ring adopts a slightly different orientation to accommodate the subtle differences in binding pocket geometry while maintaining favorable interactions [15].
Binding free energy calculations derived from the molecular dynamics trajectories indicate that the compound achieves similar binding thermodynamics in both kinase active sites [14]. The enthalpic contributions from hydrogen bonding and van der Waals interactions are partially offset by entropic penalties associated with conformational restriction upon binding [20]. However, the overall free energy changes favor stable complex formation, consistent with the observed nanomolar binding affinities [14].
Comprehensive kinome-wide screening using the DiscoverX KINOMEscan platform has revealed the compound's broad interaction profile across the human kinase family [5] [6]. Testing against 468 human kinases at 10 micromolar concentration demonstrated that the compound interacts with 254 kinases, yielding a selectivity score of 103 [5]. This extensive interaction profile distinguishes the compound from more selective dual-specificity tyrosine phosphorylation-regulated kinase 1A inhibitors such as harmine, which exhibits a selectivity score of only 2 under identical screening conditions [5].
The competitive binding assays employ a displacement methodology where the compound competes with immobilized kinase-selective ligands for binding to individual kinases [5]. Residual binding values below 35% at the screening concentration indicate significant interaction, while values above 65% suggest minimal binding affinity [21]. The compound demonstrates strong binding across multiple kinase families, with particularly notable interactions within the cyclic adenosine monophosphate-dependent protein kinase, glycogen synthase kinase, and cyclin-dependent kinase kinase family [5].
Within the dual-specificity tyrosine phosphorylation-regulated kinase subfamily, the compound exhibits binding to both dual-specificity tyrosine phosphorylation-regulated kinase 1A and dual-specificity tyrosine phosphorylation-regulated kinase 1B [5]. This dual dual-specificity tyrosine phosphorylation-regulated kinase inhibition pattern contributes to its enhanced efficacy in pancreatic beta cell proliferation assays, as dual-specificity tyrosine phosphorylation-regulated kinase 1B can partially compensate for dual-specificity tyrosine phosphorylation-regulated kinase 1A inhibition [6]. The compound also demonstrates significant binding to glycogen synthase kinase 3 alpha and glycogen synthase kinase 3 beta isoforms, consistent with its designed dual inhibition profile [5].
Additional kinase targets identified in the screening include members of the cyclin-dependent kinase family, casein kinase 1 delta and epsilon, and haspin kinase [5] [11]. These secondary interactions may contribute to the compound's biological effects but also present potential off-target liabilities that must be considered in therapeutic development [22]. The broad kinase interaction profile reflects the compound's aminopyrazine scaffold, which can adopt conformations compatible with multiple adenosine triphosphate-binding sites across the kinome [9].
Comparative analysis with other dual-specificity tyrosine phosphorylation-regulated kinase 1A inhibitors reveals that the compound's extensive kinome interactions are not unique among potent inhibitors of this target [5]. The related compound 5-iodotubercidin also demonstrates broad kinase binding with 39 significant interactions out of 468 tested kinases [5]. However, the specific pattern of kinase interactions varies among different dual-specificity tyrosine phosphorylation-regulated kinase 1A inhibitors, suggesting that scaffold-dependent selectivity profiles can be achieved through rational design approaches [11] [10].